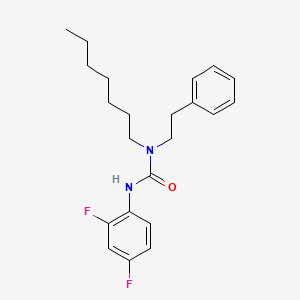
N'-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 2,4-difluorophenyl ring, a heptyl chain, and a 2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 2,4-difluoroaniline with heptyl isocyanate and 2-phenylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can be compared with other similar compounds, such as:
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)amide: Similar structure but with an amide group instead of a urea group.
The uniqueness of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88468-06-8 |
|---|---|
Fórmula molecular |
C22H28F2N2O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)-1-heptyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C22H28F2N2O/c1-2-3-4-5-9-15-26(16-14-18-10-7-6-8-11-18)22(27)25-21-13-12-19(23)17-20(21)24/h6-8,10-13,17H,2-5,9,14-16H2,1H3,(H,25,27) |
Clave InChI |
ULJCCRYFVUPXEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
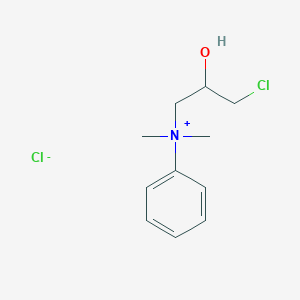
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
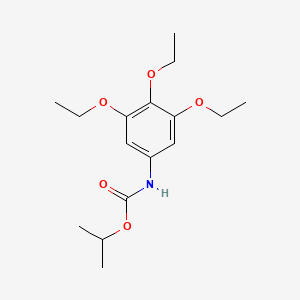
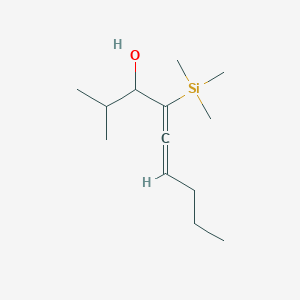
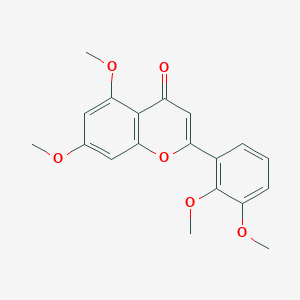
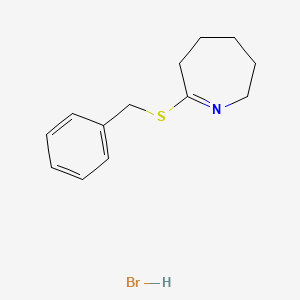
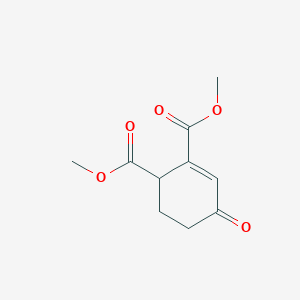
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
